6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxin moiety, which is then coupled with a chloropyridine derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and bacterial infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,4-benzoxazine
- N-substituted-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
Uniqueness
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-14-6-5-10(7-17-14)15(19)18-8-11-9-20-12-3-1-2-4-13(12)21-11/h1-7,11H,8-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGKCYTZARYWST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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